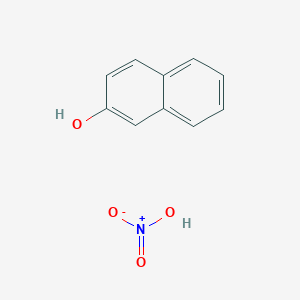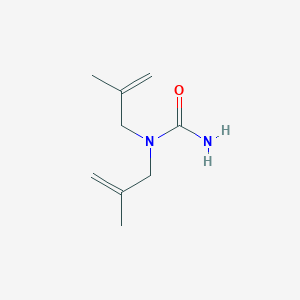
1,1-Bis(2-methylprop-2-enyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(2-methylprop-2-enyl)urea is an organic compound with the molecular formula C9H16N2O. It is characterized by the presence of two 2-methylprop-2-enyl groups attached to a urea moiety.
準備方法
The synthesis of 1,1-Bis(2-methylprop-2-enyl)urea typically involves the reaction of 2-methylprop-2-enylamine with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 2-methylprop-2-enylamine to form the final urea product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
化学反応の分析
1,1-Bis(2-methylprop-2-enyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea moiety into amines under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, leading to the formation of substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1-Bis(2-methylprop-2-enyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings
作用機序
The mechanism of action of 1,1-Bis(2-methylprop-2-enyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1,1-Bis(2-methylprop-2-enyl)urea can be compared with other similar compounds such as:
N,N’-Bis(2-methylprop-2-enyl)urea: Similar structure but with different substitution patterns.
1,1-Bis(2-methylprop-2-enyl)thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.
1,1-Bis(2-methylprop-2-enyl)guanidine: Contains a guanidine group instead of the urea moiety.
These compounds share some chemical properties but differ in reactivity and applications, highlighting the uniqueness of this compound .
特性
CAS番号 |
91633-85-1 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
1,1-bis(2-methylprop-2-enyl)urea |
InChI |
InChI=1S/C9H16N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h1,3,5-6H2,2,4H3,(H2,10,12) |
InChIキー |
QQWTXWHQHYIMDS-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN(CC(=C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



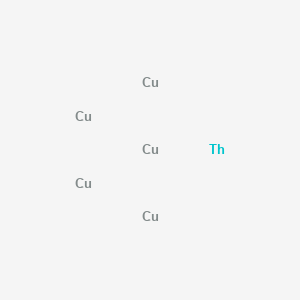


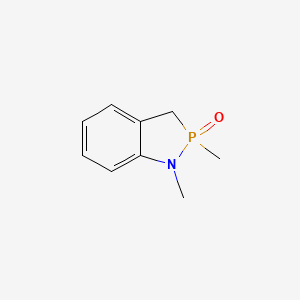
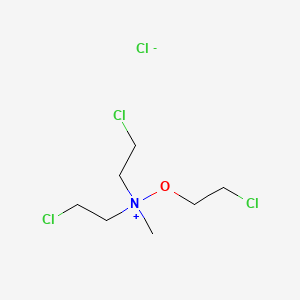

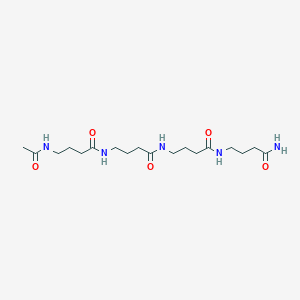

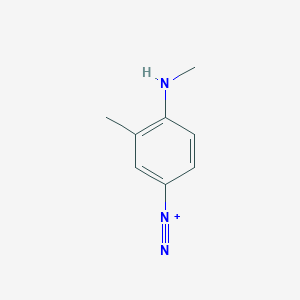
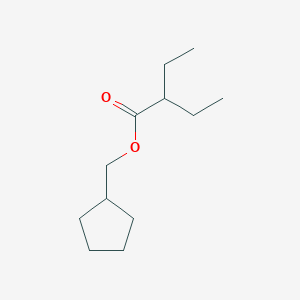
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)

